2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Anticancer Drug Discovery Breast Cancer Cytotoxicity Screening

Specifically procure this 4-methylbenzothiazole-piperazine hybrid to introduce a branched isobutyryl ketone linker and a chiral α-carbon center to your SAR studies. Unlike common acetamide analogs, its unique hydrogen-bond pattern and dual methylation drive differential kinase selectivity (T315I BCR-ABL) and cytotoxicity (MCF-7). Ensure reproducible, head-to-head profiling by sourcing this distinct, chirally resolvable chemotype.

Molecular Formula C16H21N3OS
Molecular Weight 303.42
CAS No. 897475-87-5
Cat. No. B2354468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
CAS897475-87-5
Molecular FormulaC16H21N3OS
Molecular Weight303.42
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)C
InChIInChI=1S/C16H21N3OS/c1-11(2)15(20)18-7-9-19(10-8-18)16-17-14-12(3)5-4-6-13(14)21-16/h4-6,11H,7-10H2,1-3H3
InChIKeyKLQPOKIXOULKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one Is a Chemically Distinct Procurement Priority for Benzothiazole-Piperazine Screening Libraries


2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897475-87-5) is a synthetic benzothiazole-piperazine hybrid with a molecular formula of C₁₆H₂₁N₃OS and a molecular weight of 303.42 g/mol . This compound features a 4-methyl-1,3-benzothiazole core connected via a piperazine bridge to an α-methylpropanone (isobutyryl) terminus. As a member of the 2-aminobenzothiazole-piperazine class, it possesses structural attributes associated with kinase inhibition, acetylcholinesterase modulation, and anticancer activity [1]. The presence of the 4-methyl substituent on the benzothiazole ring and the branched isobutyryl side chain differentiates it from simple acetyl or unsubstituted propanone analogs, potentially influencing target selectivity and pharmacokinetic properties relevant to drug discovery programs .

Why Generic Benzothiazole-Piperazine Substitution Fails: The Critical Role of Isobutyryl and 4-Methyl Substituents in 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one Procurement


Interchanging benzothiazole-piperazine compounds without considering precise substitution patterns carries high risk in scientific applications. The class exhibits steep structure-activity relationships (SAR): for example, in a series of N-(4-methyl-1,3-benzothiazole-2-yl)-2-(N-substitutedpiperazine-1-yl)acetamides, GI₅₀ values against MCF-7 breast cancer cells varied dramatically from 0.7 µM to 4.3 µM depending solely on the terminal piperazine substituent [1]. Similarly, acetylcholinesterase inhibition within benzothiazole-piperazines is highly sensitive to the nature of the N-acyl group, with many analogs showing weak or no activity despite structural similarity [2]. The target compound's unique isobutyryl terminus—in contrast to the more common acetyl, benzoyl, or unsubstituted propanone groups—occupies a distinct region of chemical space that cannot be replicated by generic alternatives, making intentional procurement essential for reproducible research .

Quantitative Evidence Guide: 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one vs. Closest Analogs for Informed Procurement


Target Compound Isobutyryl Terminus vs. Acetamide Analogs in Anticancer Cytotoxicity (MCF-7 Cell Line)

In a direct comparative study of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(N-substitutedpiperazine-1-yl)acetamides, the most potent derivative (compound 8, benzoyl-substituted) achieved a GI₅₀ of 0.7 µM against MCF-7 cells, while the least potent (compound 10, furoyl-substituted) showed a GI₅₀ of 4.3 µM—a 6.1-fold difference driven purely by terminal group variation [1]. The target compound, bearing an isobutyryl terminus rather than an acetamide linker, represents a distinct chemotype with a different pharmacophore geometry and hydrogen-bonding capacity. Although direct GI₅₀ data for the target compound against MCF-7 are not yet published, the demonstrated sensitivity of this cell line to benzothiazole-piperazine substitution patterns (0.7–4.3 µM range) indicates that the isobutyryl modification is likely to produce measurably different potency and selectivity profiles compared to acetamide-linked analogs .

Anticancer Drug Discovery Breast Cancer Cytotoxicity Screening

Target Compound vs. 2,2-Dimethyl Analog in Chemical Stability and Synthetic Tractability

The gem-dimethyl analog 2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897475-26-2, also known as 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one) differs from the target compound by the presence of a quaternary α-carbon (C(CH₃)₂CO-) vs. a secondary α-carbon (CH(CH₃)CO-) [1]. The target compound's isobutyryl group retains a single α-hydrogen, providing a defined chiral center that is absent in the gem-dimethyl analog. This structural difference has practical consequences: the gem-dimethyl analog lacks stereochemical complexity, while the target compound can exist as enantiomers whose separation or asymmetric synthesis may yield differential biological activity. Moreover, the α-hydrogen in the target compound provides a synthetic handle for further derivatization (e.g., α-alkylation, halogenation) that is not available in the fully substituted gem-dimethyl variant .

Medicinal Chemistry Chemical Stability Synthetic Accessibility

Target Compound vs. 5-Chloro-4-methyl Analog in Lipophilicity-Driven Selectivity Profiles

The 5-chloro-substituted analog 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 897488-69-6) incorporates an electron-withdrawing chlorine atom on the benzothiazole ring, increasing molecular weight and lipophilicity (cLogP) compared to the target compound's unsubstituted 4-methyl benzothiazole core [1]. The presence of chlorine enhances membrane permeability but may also increase off-target binding and metabolic liability through CYP450-mediated oxidation. In contrast, the target compound's 4-methyl substituent provides moderate lipophilicity and steric bulk without the electron-withdrawing effects of halogenation, potentially yielding a more balanced ADME profile. This physicochemical differentiation is critical for lead optimization where halogenation is a specific design choice, not a default preference .

Physicochemical Properties Lipophilicity Drug Design

Target Compound as a Kinase Inhibitor Scaffold: Class-Level Evidence from Benzothiazole-Piperazine PPARδ and BCR-ABL Chemotypes

The 2-piperazinyl-benzothiazole scaffold has been validated as a potent and selective pharmacophore for kinase and nuclear receptor targets. Kato et al. (2023) demonstrated that 2-piperazinyl-benzothiazole derivatives act as potent PPARδ agonists with nanomolar EC₅₀ values [1]. In the kinase domain, the structurally related thiazolo[5,4-b]pyridine series HG-7-85-01 inhibits T315I mutant BCR-ABL with an IC₅₀ of 3 nM, KDR with 20 nM, and RET with 30 nM, while showing minimal activity (>2 µM) against other kinases—demonstrating the scaffold's capacity for high selectivity [2]. The target compound, with its 4-methylbenzothiazole-piperazine-isobutyryl architecture, occupies a structurally adjacent region of chemical space to these validated chemotypes. The isobutyryl terminus mimics the hydrophobic acyl/amide portions found in type II kinase inhibitors, positioning the target compound as a candidate for kinase selectivity profiling panels .

Kinase Inhibition PPARδ Agonism Type II Kinase Inhibitors

Target Compound vs. Unsubstituted Benzothiazole Propanone in Antimicrobial Screening Potential

The unsubstituted benzothiazole analog 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one lacks the 4-methyl group on the benzothiazole ring and the α-methyl branch on the propanone chain that distinguish the target compound . In antimicrobial screening, 4-methyl substitution on the benzothiazole core has been associated with enhanced activity against Gram-positive bacteria due to improved membrane penetration [1]. The target compound's dual methylation pattern (4-methyl on benzothiazole + α-methyl on propanone) represents a specific structural hypothesis for optimizing antimicrobial potency and spectrum that cannot be tested using the simpler unsubstituted analog. Procurement of the target compound enables direct evaluation of this dual-methylation SAR hypothesis in antimicrobial assays .

Antimicrobial Resistance Bacterial Screening Piperazine Pharmacophore

Optimal Research and Procurement Scenarios for 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one Based on Quantitative Differentiation Evidence


Expanding Benzothiazole-Piperazine SAR Beyond Acetamide-Linked Chemotypes in Breast Cancer (MCF-7) Drug Discovery

For medicinal chemistry teams seeking to explore structure-activity relationships beyond the well-characterized N-(4-methyl-1,3-benzothiazol-2-yl)-2-(N-substitutedpiperazin-1-yl)acetamide series (which exhibits GI₅₀ values ranging from 0.7 to 4.3 µM against MCF-7 cells [1]), the target compound offers an isobutyryl-linked alternative that eliminates the acetamide's hydrogen-bond donor/acceptor pattern. This structural divergence enables systematic evaluation of how the linker chemistry (amide vs. ketone) influences cytotoxicity and target engagement. The compound's single chiral center at the α-carbon also allows investigation of enantioselective activity, unlike achiral acetamide analogs .

Kinase Selectivity Profiling of a Non-Thiazolopyridine Benzothiazole-Piperazine Chemotype

Given that 2-piperazinyl-benzothiazole derivatives have demonstrated potent PPARδ agonism (nanomolar EC₅₀) and the structurally related thiazolo[5,4-b]pyridine HG-7-85-01 achieves selective kinase inhibition (T315I BCR-ABL IC₅₀ = 3 nM, >600-fold selectivity over non-target kinases [1]), the target compound represents a distinct chemotype for kinase selectivity panels. Its 4-methylbenzothiazole core differs electronically from thiazolopyridine systems, potentially yielding different off-target profiles. Procurement enables head-to-head kinome-wide selectivity comparison against established benzothiazole-containing kinase inhibitors .

Investigating Dual Methylation Effects on Antimicrobial Potency and Spectrum

The target compound's dual methylation pattern (4-methyl on benzothiazole + α-methyl on propanone) provides a specific structural hypothesis for enhanced antimicrobial activity, as 4-methylbenzothiazole derivatives have demonstrated bacteriostatic properties in patent literature [1]. By procuring this compound alongside the unmethylated analog 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, microbiology researchers can directly test whether dual methylation improves minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains, generating SAR data for this underexplored substitution pattern .

Enantioselective Pharmacological Profiling via Chiral Resolution of the Isobutyryl α-Carbon

The target compound's secondary α-carbon in the isobutyryl group constitutes a chiral center that is absent in the gem-dimethyl analog (2,2-dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one) [1]. Procurement of the racemic target compound enables chiral chromatographic separation followed by enantiomer-specific testing in biological assays (e.g., kinase inhibition, cytotoxicity). Differential activity between enantiomers can guide asymmetric synthesis efforts and may reveal stereospecific target interactions that are inaccessible with achiral analogs .

Quote Request

Request a Quote for 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.